1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol is a compound with the molecular formula C11H21NO It is a cyclobutane derivative, characterized by the presence of an aminomethyl group and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group may participate in hydrogen bonding and electrostatic interactions, while the cyclobutane ring provides structural stability. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: A similar compound with a different substitution pattern on the cyclobutane ring.
1-(Aminomethyl)cyclobutylmethanol: Another related compound with variations in the functional groups attached to the cyclobutane ring.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8-6-11(13,9(8)2)10(7-12)4-3-5-10/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
MDIHMDJMPKVEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)(C2(CCC2)CN)O |
Origin of Product |
United States |
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